molecular formula C10H11NO2 B039534 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid CAS No. 114527-54-7

1,2,3,4-Tetrahydroquinoline-5-carboxylic acid

Cat. No.: B039534
CAS No.: 114527-54-7
M. Wt: 177.2 g/mol
InChI Key: KEBVOFVJYCXIBZ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H11NO2 It is a derivative of quinoline, featuring a tetrahydroquinoline ring system with a carboxylic acid functional group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of aniline derivatives. For instance, the preparation can be carried out via N-nitrosation using sodium nitrite and concentrated hydrochloric acid, followed by cyclization using trifluoroacetic anhydride at low temperature . Another method involves the Pictet-Spengler reaction, where phenylethylamine and dimethoxymethane react in the presence of aqueous hydrochloric acid at elevated temperatures .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial processes are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide and tungstate ions.

    Reduction: Various reducing agents, depending on the desired product.

    Substitution: Ethyl cyanoacetate, aldehydes, and DBU.

Major Products Formed:

    Oxidation: N-hydroxy lactams.

    Substitution: Highly substituted tetrahydroquinolines.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9/h1,3,5,11H,2,4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBVOFVJYCXIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70552783
Record name 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114527-54-7
Record name 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydroquinoline-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of quinoline-5-carboxylic acid (4 g) in acetic acid (40 ml) was added borane-pyridine complex (8.59 g) at ambient temperature. After stirred for 18 hours, to the reaction mixture was added 1N hydrochloric acid and heated at 90° C. for 1 hour. The mixture was neutralized with aqueous sodium bicarbonate solution and ethyl acetate was added thereto. The precipitate was filtered off. The organic layer was separated, washed with water, dried over magnesium sulfate and evaporated in vacuo. The residue was purified by flash silica gel chromatography eluted with chloroform-methanol and crystallized from diisopropyl ether to give 1,2,3,4-tetrahydroquinoline-5-carboxylic acid (1.12 g) as pale brown crystals.
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4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What was the main finding of the study regarding the analgesic properties of 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid and its derivatives?

A1: The study synthesized and evaluated the analgesic properties of 2-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid and its corresponding carbohydroxamic acids. The research concluded that these compounds did not exhibit significant analgesic activity []. This finding suggests that further modifications or explorations of different structural analogs within this chemical class might be necessary to uncover potential analgesic applications.

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